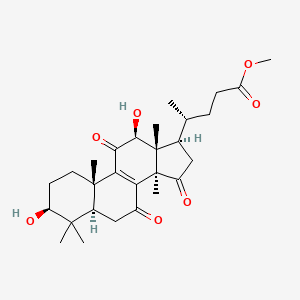

Methyl lucidenate L

Description

Properties

Molecular Formula |

C28H40O7 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C28H40O7/c1-14(8-9-20(32)35-7)15-12-19(31)28(6)21-16(29)13-17-25(2,3)18(30)10-11-26(17,4)22(21)23(33)24(34)27(15,28)5/h14-15,17-18,24,30,34H,8-13H2,1-7H3/t14-,15-,17+,18+,24-,26+,27+,28+/m1/s1 |

InChI Key |

NGQBPTCJUKNWJC-JKTDPEJKSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Methyl Lucidenate L: A Triterpenoid from the Medicinal Mushroom Ganoderma lucidum

A Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and biological context of Methyl lucidenate L, a triterpenoid natural product. Sourced from the well-regarded medicinal mushroom Ganoderma lucidum, this compound belongs to a class of molecules known for their diverse and potent pharmacological activities. This document consolidates available scientific information, presenting it in a structured format to facilitate further research and development.

Discovery and Origin

This compound was first reported in the scientific literature in a 2003 publication in the Journal of Natural Products by a team of Japanese researchers led by Kenji Iwatsuki.[1] This seminal work detailed the isolation and characterization of a series of triterpenoids from the fruiting bodies of the fungus Ganoderma lucidum, a mushroom with a long history of use in traditional Asian medicine. Alongside two new triterpenoid methyl esters, Methyl lucidenate P and Methyl lucidenate Q, the researchers identified six known triterpene acid methyl esters, one of which was this compound.[1]

The origin of this compound is intrinsically linked to Ganoderma lucidum, commonly known as Reishi or Lingzhi. This fungus is a rich source of complex secondary metabolites, with triterpenoids being one of the most significant and extensively studied classes of compounds. These molecules are synthesized by the fungus and are believed to play a role in its defense mechanisms. The isolation of this compound and its congeners further solidified the reputation of Ganoderma lucidum as a valuable reservoir of novel bioactive compounds.

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively available in the public domain, its classification as a triterpenoid methyl ester provides some insight into its general characteristics. Triterpenoids are a class of organic compounds composed of six isoprene units, giving them a complex, polycyclic structure. The "methyl ester" designation indicates the presence of a methyl group attached to a carboxyl group, which can influence the compound's polarity and solubility.

Experimental Protocols

The isolation and characterization of this compound, as described by Iwatsuki and colleagues, involved a multi-step process typical for natural product chemistry. While the full, unabridged protocol is detailed in the original publication, the general workflow can be summarized as follows:

General Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

The process began with the extraction of the dried and powdered fruiting bodies of Ganoderma lucidum using an organic solvent like acetone. The resulting extract was then concentrated and partitioned between ethyl acetate (EtOAc) and water. The ethyl acetate-soluble fraction, containing the triterpenoids, was then subjected to methylation with diazomethane (CH2N2) to convert any carboxylic acids into their corresponding methyl esters, facilitating their separation. This methylated fraction was then subjected to a series of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and preparative high-performance liquid chromatography (HPLC), to yield the pure compound, this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods. These techniques are fundamental in natural product chemistry for elucidating the precise arrangement of atoms within a molecule. The primary methods employed in the original study likely included:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish the connectivity of protons and carbons and to define the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls and hydroxyls.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.

Biological Activity and Potential Applications

The initial 2003 study by Iwatsuki et al. investigated the inhibitory effects of the isolated triterpenoids on the Epstein-Barr virus (EBV) early antigen (EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a common primary screen for potential antitumor promoters.[1] The study reported that all the tested compounds, including the fraction containing this compound, showed potent inhibitory effects on EBV-EA induction.[1]

While specific quantitative data for the bioactivity of this compound is limited in publicly available literature, the broader class of triterpenoids from Ganoderma lucidum has been extensively studied for a wide range of pharmacological effects. These include:

-

Anticancer Activity: Many Ganoderma triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting tumor growth.

-

Anti-inflammatory Activity: Triterpenoids from this fungus have been shown to suppress inflammatory responses by modulating key signaling pathways.[2]

-

Antiviral Activity: Beyond the initial findings on EBV, other studies have explored the antiviral potential of Ganoderma triterpenoids against various viruses.

Quantitative Data Summary

| Compound/Fraction | Assay | Result | Reference |

| Triterpenoid Mixture (including this compound) | Inhibition of TPA-induced EBV-EA activation in Raji cells | Potent inhibitory effects | [1] |

Further research is required to determine the specific quantitative bioactivity of purified this compound in various assays.

Potential Mechanisms of Action: A Look at Related Triterpenoids

While the direct molecular targets and signaling pathways modulated by this compound have not been extensively elucidated, studies on other structurally related triterpenoids from Ganoderma lucidum provide valuable insights into its potential mechanisms of action. Two key signaling pathways that are frequently implicated in the biological activities of Ganoderma triterpenoids are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6][7][8]

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates a generalized model of how Ganoderma triterpenoids may exert their anti-inflammatory and anticancer effects through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Hypothesized mechanism of action for this compound.

This model suggests that this compound, like other Ganoderma triterpenoids, may interfere with the activation of upstream kinases in both the MAPK and NF-κB pathways. By doing so, it could prevent the phosphorylation and subsequent activation of key signaling molecules, ultimately leading to a reduction in the transcription of pro-inflammatory and pro-proliferative genes.

Future Directions

The discovery of this compound has contributed to the vast chemical library of natural products derived from Ganoderma lucidum. However, to fully realize its therapeutic potential, further research is warranted in several key areas:

-

Total Synthesis: The development of a total synthesis route for this compound would provide a reliable source of the pure compound for extensive biological testing and would allow for the creation of structural analogs with potentially improved activity.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to determine the specific IC50 or EC50 values of this compound against a wide range of biological targets, including various cancer cell lines and viral pathogens.

-

Mechanism of Action Studies: Detailed molecular studies are required to identify the direct binding partners of this compound and to precisely map its effects on intracellular signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: To assess its potential as a drug candidate, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound need to be thoroughly investigated.

Conclusion

This compound is a triterpenoid methyl ester isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. Its discovery has added to the chemical diversity of this important fungal species. While specific data on its biological activity and mechanism of action are still emerging, the known pharmacological properties of related triterpenoids suggest that this compound holds promise as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing natural product.

References

- 1. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderterpene A, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Biosynthesis of Lucidenic Acids in Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acids, a class of C27 lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma lucidum, exhibit a wide range of significant pharmacological activities. As interest in their therapeutic potential grows, a comprehensive understanding of their biosynthesis is critical for optimizing production, metabolic engineering, and drug development. This technical guide provides an in-depth exploration of the lucidenic acid biosynthesis pathway, from the foundational mevalonate pathway to the complex, specific modifications catalyzed by cytochrome P450 enzymes. It includes quantitative data on metabolite accumulation and gene expression, detailed experimental protocols for pathway analysis, and visual diagrams of the core biochemical and experimental workflows.

The Core Biosynthesis Pathway: From Acetyl-CoA to Lanosterol

The biosynthesis of all triterpenoids in Ganoderma lucidum, including lucidenic and ganoderic acids, originates from the mevalonate (MVA) pathway.[1] This fundamental metabolic route converts acetyl-CoA into the universal isoprene building blocks, which are subsequently assembled into the triterpenoid backbone. The initial precursor, lanosterol, is then formed through a series of enzymatic reactions.[2]

The key enzymatic steps leading to lanosterol are:

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): Catalyzes the rate-limiting step in the MVA pathway.[3]

-

Farnesyl diphosphate synthase (FPS): Synthesizes the C15 intermediate farnesyl diphosphate (FPP).[4]

-

Squalene synthase (SQS): Catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two FPP molecules to form squalene.[3]

-

Lanosterol synthase (LS) or Oxidosqualene cyclase (OSC): Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the foundational tetracyclic triterpenoid skeleton.[4][5][6]

Overexpression of genes encoding these enzymes, particularly lanosterol synthase, has been shown to enhance the accumulation of downstream triterpenoids.[2][5]

Post-Lanosterol Modifications: The Cytochrome P450 Monooxygenase Superfamily

Lanosterol itself is not a lucidenic acid. The immense structural diversity of lucidenic and ganoderic acids arises from a series of subsequent modifications to the lanosterol backbone.[7] These reactions, including oxidation, hydroxylation, and dehydrogenation, are primarily catalyzed by a large and diverse group of enzymes known as cytochrome P450s (CYPs).[2][7]

The G. lucidum genome contains a significant number of CYP genes, many of which are implicated in triterpenoid biosynthesis.[8] Specific CYPs perform precise modifications at different carbon positions on the lanosterol skeleton. For instance, lucidenic acids are C27 lanostanes, while ganoderic acids are C30 lanostanes, indicating different modification and cleavage pathways.[9]

Several key CYP enzymes involved in this process have been functionally characterized:

-

CYP5150L8: Catalyzes the three-step oxidation of lanosterol to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[10][11]

-

CYP5139G1: Responsible for the C-28 oxidation of HLDOA, leading to the formation of 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).[10]

-

CYP512U6: Hydroxylates ganoderic acids DM and TR at the C-23 position.[12]

The combinatorial action of these and other yet-to-be-identified CYPs generates the vast array of lucidenic acids found in G. lucidum.

Quantitative Analysis of Lucidenic Acid Biosynthesis

The production of lucidenic acids and the expression of their biosynthetic genes are dynamically regulated and vary significantly under different conditions, such as the developmental stage of the fruiting body or through genetic engineering.

Table 1: Relative Expression of Biosynthetic Genes During Fruiting Body Development Expression levels are shown as fold-change relative to the primordium stage, with the immature stage showing the highest transcript levels.

| Gene | Encoded Enzyme | Maximum Fold-Change (Immature Stage) | Reference |

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | 1.8 | [1] |

| FPS | Farnesyl pyrophosphate synthase | 8.7 | [1] |

| SQS | Squalene synthase | 30.5 | [1] |

| LS | Lanosterol synthase | 19.2 | [1] |

Table 2: Triterpenoid Content in Wild-Type vs. Lanosterol Synthase (LS) Overexpressing Strains Data represents the maximum content measured in transgenic strains compared to wild-type.

| Compound | Class | Wild-Type Content (μ g/100mg DW) | Overexpression Content (μ g/100mg DW) | Fold Increase | Reference |

| GA-O | Ganoderic Acid | ~7.6 | 46.6 ± 4.8 | 6.1 | [5] |

| GA-Mk | Ganoderic Acid | ~11.0 | 24.3 ± 3.5 | 2.2 | [5] |

| GA-T | Ganoderic Acid | ~21.8 | 69.8 ± 8.2 | 3.2 | [5] |

| GA-S | Ganoderic Acid | ~6.0 | 28.9 ± 1.4 | 4.8 | [5] |

| Lanosterol | Precursor | Not specified | Not specified | 2.3 | [5] |

Key Experimental Protocols

Analyzing the lucidenic acid biosynthesis pathway involves a combination of molecular biology and analytical chemistry techniques.

Gene Expression Analysis via qRT-PCR

This protocol is used to quantify the transcript levels of key biosynthetic genes.

-

Sample Collection: Harvest G. lucidum mycelia or fruiting bodies at desired developmental stages or after specific treatments. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Total RNA is extracted using a suitable method, such as the TRIzol reagent or a commercial fungal RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): The qPCR reaction is performed using gene-specific primers for target genes (e.g., LS, SQS, CYP5150L8) and a reference gene (e.g., actin, GAPDH) for normalization. A fluorescent dye like SYBR Green is used for detection.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[13][14]

Metabolite Extraction and Analysis

This protocol is used to identify and quantify lucidenic acids and their precursors.

-

Sample Preparation: Lyophilize (freeze-dry) fungal samples and grind them into a fine powder.

-

Extraction:

-

For a broad range of triterpenoids, perform ultrasonic extraction on the dried powder (e.g., 80 mg) with a methanol-water solution (e.g., 7:3, v/v).[15]

-

Alternatively, for a more exhaustive extraction, defat the spores/mycelia with n-hexane in a Soxhlet apparatus, followed by a hot water extraction or other solvent-based methods.[16]

-

-

Filtration & Preparation: Centrifuge the extract to pellet debris. Filter the supernatant through a 0.22 µm membrane before analysis.[15]

-

Analysis:

-

HPLC (High-Performance Liquid Chromatography): Used for the quantification of known lucidenic acids. A C18 column is typically used with a mobile phase gradient of acetonitrile and acidified water. Detection is performed with a DAD or UV detector.

-

UPLC-Q-Orbitrap-MS (Ultra-Performance Liquid Chromatography Quadrupole-Orbitrap Mass Spectrometry): Used for comprehensive profiling and identification of known and novel triterpenoids. This technique provides high-resolution mass data for accurate compound identification.[17][18]

-

-

Data Processing: Raw mass spectrometry data is processed using software like XCMS for peak extraction, alignment, and integration to compare metabolite profiles across different samples.[17][18]

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 7. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated Transcriptomics and Nontargeted Metabolomics Analysis Reveal Key Metabolic Pathways in Ganoderma lucidum in Response to Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]

- 12. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ganoderma lucidum Extract Modulates Gene Expression Profiles Associated with Antioxidant Defense, Cytoprotection, and Senescence in Human Dermal Fibroblasts: Investigation of Quantitative Gene Expression by qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genome-wide identification and expression analysis of epigenetic regulator gene families in the medicinal mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]

- 16. Evaluation of Two Extraction Methods for the Analysis of Hydrophilic Low Molecular Weight Compounds from Ganoderma lucidum Spores and Antiproliferative Activity on Human Cell Lines [mdpi.com]

- 17. Influence of cultivation substrate on antioxidant activities and triterpenoid profiles of the fruiting body of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data of Methyl Lucidenate L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl lucidenate L, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data, attributed to the work of Iwatsuki et al. (2003)[1][2]. While the detailed spectral data was not available in the public domain, the fundamental properties are presented below.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of a compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₇ | [3] |

| Molecular Weight | 488.61 g/mol | [3] |

| Mass Spectrum | Data not publicly available |

¹H Nuclear Magnetic Resonance (NMR) Data

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The following is a placeholder for the detailed ¹H NMR data for this compound.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not publicly available |

¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule, providing a skeletal view of the compound. The following is a placeholder for the detailed ¹³C NMR data for this compound.

| Position | Chemical Shift (δ) ppm |

| Data not publicly available |

Experimental Protocols

The isolation and spectroscopic analysis of this compound from Ganoderma lucidum involves a multi-step process. The following is a generalized protocol based on common methodologies for triterpenoid analysis from this fungal species.

Isolation and Purification of this compound

The general workflow for obtaining pure this compound is depicted in the diagram below.

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. Further separation is achieved using column chromatography, typically with a silica gel stationary phase.

-

Purification: Fractions containing the compound of interest are further purified using high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural characterization of the purified compound is performed using the following spectroscopic techniques.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis or an appropriate solvent for MS analysis.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The data from these experiments are collectively used to determine the complete chemical structure of the molecule.

References

Methyl Lucidenate L: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lucidenate L is a lanostane-type triterpenoid that has been isolated from natural sources. Triterpenoids from the genus Ganoderma have garnered significant interest in the scientific community due to their diverse pharmacological activities. This document provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological signaling pathways.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1][2] This fungus has been used for centuries in traditional Asian medicine. This compound, along with a variety of other structurally related triterpenoids such as lucidenic acids and other methyl lucidenates, is found in the fruiting bodies of Ganoderma lucidum.[1][2] While other species of Ganoderma are known to produce lucidenic acids, G. lucidum is the most frequently cited source for this compound.[3]

Quantitative Data

Precise quantitative data for the yield of this compound from Ganoderma lucidum is not extensively reported in the available literature. However, studies on related lucidenic acids provide a valuable comparative context for the potential abundance of these compounds in the mushroom. The content of triterpenoids can vary depending on the specific strain of G. lucidum, cultivation conditions, and the part of the mushroom being analyzed (fruiting body, spores, or mycelia).

| Compound | Source Material | Extraction Method | Quantity (mg/g of extract) | Reference |

| Lucidenic Acid A | Ganoderma lucidum fruiting bodies | Ethanol extract | 2.8 | [3] |

| Lucidenic Acid D2 | Ganoderma lucidum fruiting bodies | Grain alcohol extract | 1.538 - 2.227 | [3] |

| Lucidenic Acid E2 | Ganoderma lucidum fruiting bodies | Grain alcohol extract | 2.246 - 3.306 | [3] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and analysis of this compound from its natural source.

Extraction of Triterpenoids from Ganoderma lucidum

This protocol is a generalized procedure based on common methods for extracting triterpenoids from Ganoderma lucidum.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

80% Ethanol

-

Ethyl acetate

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Ultrasonic bath (optional)

Procedure:

-

The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 80% ethanol at room temperature with agitation for a specified period (e.g., 24 hours). This process is typically repeated multiple times (e.g., three times) to ensure exhaustive extraction.

-

The ethanolic extracts are combined and filtered to remove solid mushroom debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, which contains the less polar triterpenoids, is collected.

-

The ethyl acetate fraction is concentrated to dryness using a rotary evaporator to yield the crude triterpenoid extract.

Purification of this compound

The crude triterpenoid extract is a complex mixture and requires further purification to isolate this compound.

Materials:

-

Crude triterpenoid extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

Procedure:

-

Silica Gel Column Chromatography: The crude triterpenoid extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar retention factors to known standards of methyl lucidenates are pooled.

-

Sephadex LH-20 Column Chromatography: The pooled fractions from the silica gel column are further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol or a chloroform-methanol mixture. This step helps to separate compounds based on their size and polarity.

-

Preparative HPLC: Final purification is often achieved using preparative HPLC on a C18 column. A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used to achieve high-resolution separation and yield pure this compound.

Analytical Quantification by HPLC

This protocol provides a general framework for the quantitative analysis of this compound in an extract, adapted from methods for similar triterpenoids.

Materials:

-

Purified this compound standard

-

Ganoderma lucidum extract

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent like methanol. A series of standard solutions of known concentrations are prepared by serial dilution.

-

Sample Preparation: A known amount of the Ganoderma lucidum extract is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection into the HPLC system.

-

HPLC Analysis: The samples and standards are analyzed by HPLC using a C18 column and a mobile phase gradient (e.g., acetonitrile and water). Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the sample extract is then determined by interpolating its peak area on the calibration curve.

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound are not yet fully elucidated, research on the broader class of lucidenic acids and their derivatives from Ganoderma lucidum suggests potential mechanisms of action. These compounds have been reported to possess anti-inflammatory and anti-cancer properties.[4][5] The proposed mechanisms often involve the modulation of key signaling pathways such as NF-κB and MAPK/ERK1/2.[4][5]

Proposed Anti-Inflammatory and Anti-Cancer Signaling Pathway for Lucidenic Acids

The following diagram illustrates a generalized signaling pathway that may be influenced by lucidenic acids, including this compound. It is hypothesized that these compounds can inhibit the activation of NF-κB and MAPK pathways, leading to a reduction in inflammatory responses and the induction of apoptosis in cancer cells.

Caption: Proposed signaling pathway for this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation and analysis of this compound from Ganoderma lucidum.

Caption: Experimental workflow for this compound.

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, represents a compound of interest for further pharmacological investigation. While its primary natural source is well-established, further research is needed to quantify its abundance in various strains and preparations of G. lucidum. The provided experimental protocols offer a foundation for the isolation and analysis of this compound. Elucidating the precise signaling pathways of this compound will be crucial for understanding its mechanism of action and potential therapeutic applications. The information presented in this guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

The Potent Bioactivity of Triterpenoids from Ganoderma lucidum: A Technical Guide for Researchers

An in-depth exploration of the anticancer, anti-inflammatory, hepatoprotective, and immunomodulatory properties of triterpenoids derived from the medicinal mushroom Ganoderma lucidum. This guide is intended for researchers, scientists, and drug development professionals.

Ganoderma lucidum, a revered mushroom in traditional Asian medicine, is a rich source of bioactive compounds, among which triterpenoids have garnered significant scientific attention. These structurally diverse molecules exhibit a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of Ganoderma lucidum triterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The therapeutic potential of Ganoderma lucidum triterpenoids stems from their multifaceted biological activities, including potent anticancer, anti-inflammatory, hepatoprotective, and immunomodulatory effects. The following sections summarize the key findings and present quantitative data to facilitate comparative analysis.

Anticancer Activity

Triterpenoids from Ganoderma lucidum have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3][4][5] Their anticancer mechanisms are diverse, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][5]

Table 1: Cytotoxic Activity of Ganoderma lucidum Triterpenoids and Extracts against Human Cancer Cell Lines

| Triterpenoid/Extract | Cancer Cell Line | IC50 Value | Reference |

| Ganoderma lucidum Extract | MDA-MB 231 (Breast Cancer) | 25.38 µg/mL | [3] |

| Ganoderma lucidum Extract | SW 620 (Colon Cancer) | 47.90 µg/mL | [3] |

| Ethanolic Extract | MCF-7 (Breast Cancer) | 185.1% (relative to control) | [2] |

| New Triterpene (Compound 1) | A549 (Lung Cancer) | 15.38 ± 0.34 µM | [5] |

| New Triterpene (Compound 1) | HepG2 (Liver Cancer) | 18.61 ± 0.55 µM | [5] |

| Ganoderic Acid DM | 5α-reductase inhibition | 10.6 μM | [6] |

Anti-inflammatory Activity

Several triterpenoids from Ganoderma lucidum exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7][8][9][10] This is often achieved through the modulation of key signaling pathways such as NF-κB and MAPK.[7][11]

Table 2: Anti-inflammatory Activity of Ganoderma lucidum Triterpenoids

| Triterpenoid | Assay | Effect | IC50 Value | Reference |

| Ganoderterpene A | NO Production in LPS-stimulated BV-2 cells | Inhibition | 7.15 µM | [7] |

| Compound 10 | NO Production in LPS/IFN-γ-stimulated N9 cells | Potent Inhibition | - | [8] |

| Tsugaric Acid A | Superoxide Anion Formation in fMLP/CB-stimulated rat neutrophils | Significant Inhibition | - | [8] |

| Ganoderic Acids | Inhibition of 5α-reductase | Stronger than α-linolenic acid | - | [6] |

Hepatoprotective Activity

Ganoderma lucidum triterpenoids have shown significant hepatoprotective effects in various models of liver injury.[12][13][14][15][16] Their mechanisms of action include antioxidant effects, inhibition of lipid peroxidation, and suppression of apoptotic cell death in hepatocytes.[13]

Table 3: Hepatoprotective Effects of Ganoderma lucidum Triterpenoids

| Triterpenoid/Extract | Animal Model/Cell Line | Inducing Agent | Key Findings | Reference |

| Ethanolic Extract | Mice | Alcohol | Inhibited lipid peroxidation, elevated antioxidant enzymes, suppressed apoptosis and inflammation. | [13] |

| Ganodermanontriol | Hepa1c1c7 cells and Murine Liver | t-BHP | Lowered hepatic enzymes and malondialdehydes, elevated glutathione levels. | [15] |

| Triterpenoid- and Polysaccharide-enriched Extract | Healthy Volunteers | - | Reduced hepatic marker enzymes (GOT and GPT). | [16] |

| Total Triterpenoids | Mice | D-GalN | Potent efficacy against hepatic fibrosis. | [14] |

Immunomodulatory Effects

Triterpenoids, in conjunction with polysaccharides from Ganoderma lucidum, play a crucial role in modulating the immune system.[17][18] They can enhance the activity of various immune cells and regulate the production of cytokines, contributing to both immunostimulatory and anti-inflammatory responses.[17]

Table 4: Immunomodulatory Effects of Ganoderma lucidum Triterpenoids

| Triterpenoid/Extract | Immune Cells/Model | Effect | Reference |

| Triterpenoids | Macrophages, NK cells, T cells | Activation and enhanced cytokine production. | [17] |

| Ethanolic Extract | MoDCs | Upregulated CD83 and HLA-DR in TLR3 and TLR7-stimulated cells. | [18] |

| Triterpenoids | - | Inhibit inflammatory mediators and protect tissues from damage. | [17] |

Key Signaling Pathways Modulated by Ganoderma lucidum Triterpenoids

The diverse biological activities of Ganoderma lucidum triterpenoids are orchestrated through their interaction with and modulation of critical intracellular signaling pathways that are often dysregulated in disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many Ganoderma lucidum triterpenoids exert their anti-inflammatory and anticancer effects by inhibiting the activation of NF-κB.[11][19][20]

Caption: Inhibition of the NF-κB signaling pathway by Ganoderma lucidum triterpenoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Triterpenoids can modulate the MAPK pathway, often leading to apoptosis in cancer cells.[21][22][23]

Caption: Modulation of the MAPK signaling pathway by Ganoderma lucidum triterpenoids.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. Inhibition of this pathway by Ganoderma lucidum triterpenoids can lead to apoptosis in cancer cells.[22][24][25][26]

Caption: Inhibition of the PI3K/Akt signaling pathway by Ganoderma lucidum triterpenoids.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of Ganoderma lucidum triterpenoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[27][28]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Ganoderma lucidum triterpenoids for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[29][30]

-

Cell Treatment: Treat cells with the desired concentration of triterpenoids for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[29][31]

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB, p-Akt, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Animal Model for Hepatoprotective Activity

In vivo studies are crucial for validating the hepatoprotective effects observed in vitro.[32][33][34][35][36]

-

Animal Acclimatization: Acclimate male Wistar rats or BALB/c mice for one week under standard laboratory conditions.

-

Grouping: Divide the animals into several groups: normal control, model control (e.g., treated with CCl4 or alcohol), positive control (e.g., treated with silymarin), and experimental groups (treated with different doses of Ganoderma lucidum triterpenoids).

-

Treatment: Administer the triterpenoids or vehicle orally for a specified period (e.g., 7-14 days).

-

Induction of Liver Injury: Induce liver injury in the model and experimental groups by administering a hepatotoxin (e.g., a single intraperitoneal injection of CCl4 or chronic alcohol feeding).

-

Sample Collection: After 24 hours of toxin administration, collect blood samples for biochemical analysis (ALT, AST, ALP, etc.) and sacrifice the animals to collect liver tissue for histopathological examination and antioxidant enzyme assays (SOD, CAT, GPx).

-

Data Analysis: Compare the biochemical parameters, histopathological changes, and antioxidant enzyme levels between the different groups.

Conclusion

Triterpenoids from Ganoderma lucidum represent a vast and promising class of natural compounds with significant therapeutic potential. Their well-documented anticancer, anti-inflammatory, hepatoprotective, and immunomodulatory activities, mediated through the modulation of key signaling pathways, make them attractive candidates for further investigation and drug development. The data and methodologies presented in this guide aim to provide a solid foundation for researchers to explore and harness the full therapeutic potential of these remarkable molecules. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A new anti-tumor cytotoxic triterpene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderterpene A, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imispain.com [imispain.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hepatoprotective activity of Ganoderma lucidum triterpenoids in alcohol-induced liver injury in mice, an iTRAQ-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In vitro and in vivo hepatoprotective effect of ganodermanontriol against t-BHP-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triterpenoids and polysaccharide peptides-enriched Ganoderma lucidum: a randomized, double-blind placebo-controlled crossover study of its antioxidation and hepatoprotective efficacy in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Triterpenes from Ganoderma Lucidum induce autophagy in colon cancer through the inhibition of p38 mitogen-activated kinase (p38 MAPK). | Sigma-Aldrich [sigmaaldrich.com]

- 22. Active lipids of Ganoderma lucidum spores-induced apoptosis in human leukemia THP-1 cells via MAPK and PI3K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ganoderma lucidum polysaccharide exerts anti-tumor activity via MAPK pathways in HL-60 acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. <italic style="font-style: italic">Ganoderma lucidum</italic> Polysaccharides Inhibit Malignant Phenotype of Hepatocellular Carcinoma Cells by Regulating PI3K/Akt Signaling Pathway [syfjxzz.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. researchhub.com [researchhub.com]

- 28. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 29. biorxiv.org [biorxiv.org]

- 30. mdpi.com [mdpi.com]

- 31. Chemical Characterization and Antitumor Activities of Polysaccharide Extracted from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The effects of 10 triterpenoid compounds on experimental liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The Influence of Triterpenoids in the Composition of Fat-Containing Products on the State of the Liver of Laboratory Animals with Acute Toxic Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Hepatoprotective Effects of Total Triterpenoids and Total Flavonoids from Vitis vinifera L against Immunological Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. ijbpas.com [ijbpas.com]

Methyl Lucidenate L: A Technical Guide to its Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl lucidenate L, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document details its physicochemical properties and explores its significant biological activity, focusing on the inhibition of Epstein-Barr virus (EBV) activation. Experimental protocols and the underlying signaling pathways are presented to support further research and drug development efforts.

Core Compound Data

This compound is one of several bioactive triterpenoids identified in Ganoderma lucidum. Its fundamental properties, along with those of related compounds evaluated in key studies, are summarized below for comparative analysis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activity |

| This compound | 110267-46-4 | C28H40O7 | 488.61 | Potent inhibitor of EBV-EA induction |

| Methyl lucidenate A | 105742-79-8 | C28H40O6 | 472.61 | Inhibitor of EBV-EA induction |

| Methyl lucidenate P | 647856-35-7 | C30H44O8 | 532.67 | Inhibitor of EBV-EA induction |

| Methyl lucidenate Q | 648430-32-4 | C28H42O6 | 474.62 | Potent inhibitor of EBV-EA induction |

Biological Activity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction

A pivotal study by Iwatsuki et al. (2003) demonstrated that this compound is a potent inhibitor of the Epstein-Barr virus (EBV) lytic cycle. The study evaluated the effect of various triterpenoids on the induction of the EBV early antigen (EA), a key marker of viral reactivation, in the latently infected human lymphoblastoid cell line, Raji.

Induction of the lytic cycle was initiated using the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). The inhibitory effects of this compound and other compounds were quantified by measuring the reduction in EBV-EA positive cells.

Quantitative Analysis of Inhibitory Activity

The inhibitory effects of several methyl lucidenates on TPA-induced EBV-EA activation are presented below. The data highlights the potent activity of this class of compounds.

| Compound | Molar Ratio (Compound/TPA) | Inhibition of EBV-EA Induction (%) |

| This compound | 1 x 10³ | 96-100% |

| Methyl lucidenate A | 1 x 10³ | 96-100% |

| Methyl lucidenate D₂ | 1 x 10³ | 96-100% |

| Methyl lucidenate E₂ | 1 x 10³ | 96-100% |

| Methyl lucidenate F | 1 x 10³ | 96-100% |

| Methyl lucidenate P | 1 x 10³ | 96-100% |

| Methyl lucidenate Q | 1 x 10³ | 96-100% |

Experimental Protocols

The following is a detailed methodology for the inhibition of TPA-induced EBV-EA activation assay, based on established protocols.

Cell Culture and Treatment

-

Cell Line: Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV).

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Seeding: Raji cells are seeded at a density of 1 x 10⁶ cells/mL in a 24-well plate.

-

Treatment:

-

The cells are treated with a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20 ng/mL (32 nM) to induce EBV-EA expression.

-

Simultaneously, this compound (dissolved in a suitable solvent such as DMSO) is added at the desired molar ratio relative to TPA (e.g., 1 x 10³).

-

Control wells should include cells treated with TPA and the vehicle (DMSO) alone, and untreated cells.

-

-

Incubation: The treated cells are incubated for 48 hours at 37°C.

Immunofluorescence Assay for EBV-EA Detection

-

Cell Harvesting and Preparation:

-

After incubation, the cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cell smears are prepared on glass slides and allowed to air dry.

-

-

Fixation: The cells are fixed with cold acetone (-20°C) for 10 minutes and then air-dried.

-

Staining:

-

The fixed cells are incubated with a primary antibody, typically a high-titer EBV-EA-positive human serum, for 1 hour at 37°C in a humidified chamber.

-

After incubation, the slides are washed three times with PBS.

-

A fluorescein isothiocyanate (FITC)-conjugated anti-human IgG secondary antibody is then applied, and the slides are incubated for another hour at 37°C in the dark.

-

-

Washing and Mounting: The slides are washed again three times with PBS and mounted with a mounting medium containing an anti-fading agent.

-

Microscopy and Quantification:

-

The slides are observed under a fluorescence microscope.

-

The percentage of EBV-EA-positive cells (displaying green fluorescence) is determined by counting at least 500 cells per sample.

-

The inhibition rate is calculated using the formula: [1 - (% EA-positive cells in treated sample / % EA-positive cells in control)] x 100.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for TPA-induced EBV-EA activation and the experimental workflow for assessing the inhibitory effect of this compound.

Caption: TPA-induced EBV reactivation pathway and proposed inhibition by this compound.

Caption: Workflow for assessing this compound's inhibition of EBV-EA induction.

An In-depth Technical Guide to the Therapeutic Potential of Methyl Lucidenate L

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lucidenate L, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest due to its promising therapeutic properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its anti-inflammatory and anti-viral activities. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Core Therapeutic Properties

This compound has demonstrated notable bioactivity in preclinical studies, primarily exhibiting potent anti-inflammatory and anti-viral effects.

Anti-Inflammatory Activity

This compound has been identified as a strong inhibitor of inflammatory responses in macrophage models.[1][2] Its primary mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[3][4] By inhibiting this pathway, this compound effectively reduces the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][5] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression and the prevention of the phosphorylation of IκBα and IKKβ, which are crucial steps in the activation of NF-κB.[1][2][4]

Anti-Viral Activity

In addition to its anti-inflammatory properties, this compound has shown promising anti-viral capabilities.[6] It has been reported to be a potent inhibitor of the Epstein-Barr virus (EBV) early antigen (EA) activation.[7][8] The induction of EBV-EA is a key step in the switch from the latent to the lytic cycle of the virus, and its inhibition is a valuable strategy for controlling EBV-associated diseases.

Quantitative Data

The following tables summarize the available quantitative data on the therapeutic properties of this compound.

| Table 1: Anti-Inflammatory Activity of this compound | |

| Parameter | Value |

| Target | Nitric Oxide (NO) Production |

| Cell Line | RAW264.7 Macrophages |

| Inhibitor Concentration for 50% Activity (IC₅₀) | 36.8 ± 1.0 µM[3][9][10] |

| Effect on NF-κB Expression | Decreased expression at 10 µM[3][11] |

| Table 2: Anti-Viral Activity of this compound | |

| Parameter | Value |

| Target | Epstein-Barr Virus Early Antigen (EBV-EA) Induction |

| Assay | Inhibition of TPA-induced EBV-EA in Raji cells |

| Reported Inhibition | 96-100% (as part of a group of related triterpenoids) |

| Concentration | 1 x 10³ mol ratio/TPA |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling cascade. The following diagram illustrates the key points of intervention.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of this compound in vitro.

Caption: General workflow for in vitro anti-inflammatory assessment.

Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

In Vitro Anti-Inflammatory Assays

4.1.1. Cell Culture and Cytotoxicity Assay

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Cytotoxicity Protocol (MTT Assay):

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for another 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. Non-toxic concentrations are used for subsequent experiments.[7]

-

4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW264.7 cells (2 x 10⁵ cells/well) in a 96-well plate and allow them to adhere.[3]

-

Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[3]

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).[4]

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[3][7]

4.1.3. Cytokine Measurement (ELISA)

-

Follow steps 1-4 from the NO Production Assay protocol.

-

Measure the concentrations of IL-6 and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.4. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

-

Seed RAW264.7 cells in 6-well plates and treat as described in the NO Production Assay.

-

After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65, p65, phospho-IκBα, and IκBα. A loading control like β-actin or GAPDH should also be probed.[7]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[7]

In Vitro Anti-Viral Assay

4.2.1. Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

-

Cell Line: EBV-positive Raji cells (Burkitt's lymphoma cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS.

-

Protocol:

-

Culture Raji cells and treat with various concentrations of this compound for 2 hours.[11]

-

Induce the EBV lytic cycle by adding 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 32 pM or 20 ng/mL) and n-butyric acid (4 mM).[6]

-

Incubate the cells at 37°C for 48 hours.

-

Harvest the cells and prepare smears on glass slides.

-

Fix the cells with acetone or paraformaldehyde.

-

Perform indirect immunofluorescence staining using EBV-EA positive human serum as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.[6][11]

-

Count the number of fluorescent (EBV-EA positive) cells under a fluorescence microscope. At least 500 cells should be counted per sample.[6]

-

The percentage of inhibition is calculated relative to the TPA-treated positive control.

-

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma lucidum, demonstrates significant potential as a therapeutic agent, particularly in the realms of anti-inflammatory and anti-viral applications. Its ability to modulate the NF-κB signaling pathway provides a clear mechanism for its anti-inflammatory effects. While the initial data is promising, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

-

In vivo efficacy: Evaluating the anti-inflammatory and anti-viral effects of this compound in animal models.

-

Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

-

Structure-activity relationship (SAR) studies: Investigating how modifications to the structure of this compound could enhance its therapeutic properties.

-

Broader therapeutic applications: Exploring its potential in other therapeutic areas, such as cancer, where related triterpenoids have shown activity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a novel therapeutic candidate.

References

- 1. scispace.com [scispace.com]

- 2. ovid.com [ovid.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. ffhdj.com [ffhdj.com]

- 5. journals.asm.org [journals.asm.org]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. benchchem.com [benchchem.com]

- 8. embopress.org [embopress.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. researchgate.net [researchgate.net]

Lucidenic Acid Derivatives from Medicinal Mushrooms: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acids, a class of highly oxygenated lanostane-type triterpenoids predominantly found in medicinal mushrooms of the Ganoderma genus, have garnered significant scientific interest for their diverse and potent pharmacological activities. These compounds are characterized by a C27 lanostane skeleton and have demonstrated a wide spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, antiviral, and neuroprotective effects. This technical guide provides an in-depth review of lucidenic acid derivatives, focusing on their biological activities, mechanisms of action through key signaling pathways, and detailed experimental protocols for their extraction, isolation, and bioactivity assessment. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and oncology.

Biological Activities of Lucidenic Acid Derivatives

The pharmacological effects of lucidenic acid derivatives are extensive and have been documented in numerous preclinical studies. The primary activities of interest include their potent anti-cancer and anti-inflammatory properties. Other notable effects include antioxidant, anti-viral, neuroprotective, and anti-hyperglycemic activities.[1][2][3][4][5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various lucidenic acid derivatives, providing a comparative overview of their potency.

Table 1: Anti-Cancer Activities of Lucidenic Acid Derivatives

| Lucidenic Acid Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |

| Lucidenic Acid A | PC-3 (Prostate) | Cytotoxicity | 35.0 ± 4.1 µM | [1] |

| Lucidenic Acid A | HL-60 (Leukemia) | Cytotoxicity (72h) | 61 µM | [1] |

| Lucidenic Acid A | HL-60 (Leukemia) | Cytotoxicity (24h) | 142 µM | [1] |

| Lucidenic Acid A | COLO205 (Colon) | Cytotoxicity (72h) | 154 µM | [1] |

| Lucidenic Acid A | HCT-116 (Colon) | Cytotoxicity (72h) | 428 µM | [1] |

| Lucidenic Acid A | HepG2 (Hepatoma) | Cytotoxicity (72h) | 183 µM | [1] |

| Lucidenic Acid B | HL-60 (Leukemia) | Cytotoxicity | 45.0 µM | [1] |

| Lucidenic Acid B | HepG2 (Hepatoma) | Cytotoxicity | 112 µM | [1] |

| Lucidenic Acid C | A549 (Lung) | Anti-proliferative | 52.6 - 84.7 µM | [1] |

| Lucidenic Acid N | HL-60 (Leukemia) | Cytotoxicity | 64.5 µM | [1] |

| Lucidenic Acid N | HepG2 (Hepatoma) | Cytotoxicity | 230 µM | [1] |

| Lucidenic Acid N | COLO205 (Colon) | Cytotoxicity | 486 µM | [1] |

Table 2: Anti-Inflammatory Activities of Lucidenic Acid Derivatives

| Lucidenic Acid Derivative | Assay | Model | Effect | ID50/IC50 Value | Reference |

| Lucidenic Acid A | Protein Denaturation | In vitro | Inhibition | 13 µg/mL | [1] |

| Lucidenic Acid A | TPA-induced ear inflammation | In vivo (mouse) | Inhibition | 0.07 mg/ear | [1] |

| Lucidenic Acid D2 | TPA-induced ear inflammation | In vivo (mouse) | Inhibition | 0.11 mg/ear | [1] |

| Lucidenic Acid E2 | TPA-induced ear inflammation | In vivo (mouse) | Inhibition | 0.11 mg/ear | [1] |

| Lucidenic Acid P | TPA-induced ear inflammation | In vivo (mouse) | Inhibition | 0.29 mg/ear | [1] |

| Lucidenic Acid R | Nitric Oxide Production | LPS-stimulated RAW264.7 cells | 20% Suppression | - | [1] |

Table 3: Enzyme Inhibitory and Other Activities of Lucidenic Acid Derivatives

| Lucidenic Acid Derivative | Target Enzyme/Activity | IC50 Value | Reference |

| Lucidenic Acid A | Acetylcholinesterase | 24.04 ± 3.46 µM / 54.5 µM | [2] |

| Lucidenic Acid E | α-glucosidase | 32.5 µM | [1] |

| Lucidenic Acid E | Maltase | 16.9 µM | [1] |

| Lucidenic Acid H | PTP1B | 7.6–41.9 µM (Concentration Range) | [1] |

| Lucidenic Acid N | Acetylcholinesterase | 25.91 ± 0.89 µM | [2] |

| Lucidenic Acid N | Butyrylcholinesterase | 188.36 ± 3.05 µM | [2] |

| Lucidenic Acid O | HIV Reverse Transcriptase | 67 µM | [1] |

| Lucidenic Acid Q | α-glucosidase | 60.1 µM | [1] |

| Lucidenic Acid Q | Maltase | 51 µM | [1] |

| Lucidenic Acid Q | Sucrase | 69.1 µM | [1] |

| Methyl Lucidenate E2 | Acetylcholinesterase | 17.14 ± 2.88 µM | [2] |

Signaling Pathways and Mechanisms of Action

Lucidenic acid derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Cancer Mechanisms

The anti-cancer effects of lucidenic acids are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Lucidenic Acid B has been shown to induce apoptosis in human leukemia (HL-60) cells through the intrinsic mitochondrial pathway.[1] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, ultimately leading to the cleavage of cellular proteins and cell death.[1]

Several lucidenic acids, including A, C, and N, have been observed to cause cell cycle arrest, primarily at the G1 phase, in cancer cells.[1] This prevents the cells from progressing through the cell cycle and replicating, thereby inhibiting tumor growth.

Anti-Inflammatory Mechanisms

The anti-inflammatory effects of lucidenic acids are largely mediated through the inhibition of pro-inflammatory signaling pathways, such as the MAPK/ERK and NF-κB pathways.

Lucidenic Acid B has been demonstrated to inhibit the invasion of human hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of the transcription factors NF-κB and AP-1. This leads to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis.

References

- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Whitepaper: A Technical Guide to the In Silico Prediction of Molecular Targets for Methyl Lucidenate L

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natural products are a cornerstone of drug discovery, often exhibiting polypharmacological profiles by interacting with multiple targets.[1] This multi-target efficacy makes them particularly suitable for treating complex diseases.[2] Methyl lucidenate L, a triterpenoid from the fungus Ganoderma lucidum, belongs to a class of compounds known for a wide range of biological activities, including anti-cancer, anti-viral, and immunomodulatory effects.[3][4] However, the specific molecular targets through which this compound and its congeners exert their effects are not fully elucidated. This guide provides a comprehensive framework for the in silico identification and validation of these targets. We present an integrated workflow combining several computational strategies, detailed protocols for both computational and experimental validation phases, and a discussion on data interpretation. The objective is to furnish researchers with a robust methodology to accelerate the exploration of this compound's therapeutic potential.

Known Biological Activities of Lucidenic Acids and Methyl Lucidenates

Compounds structurally related to this compound have demonstrated a variety of pharmacological effects. Understanding these known activities provides an essential foundation for forming hypotheses about potential molecular targets. For instance, observed anti-inflammatory or anti-cancer effects may suggest targets within pathways like MAPK or NF-κB.[3][5]

| Compound/Class | Biological Activity | Quantitative Data (IC₅₀) | Reference |

| Lucidenic Acid A | Cytotoxicity (Prostate Cancer, PC-3 cells) | 35.0 ± 4.1 μM | [3] |

| Lucidenic Acid B | Apoptosis Induction (Leukemia, HL-60 cells) | - | [3] |

| Lucidenic Acid N | Cytotoxicity (Leukemia, HL-60 cells) | 64.5 μM | [3][5] |

| Lucidenic Acids | Inhibition of Cancer Cell Invasion (HepG2) | - | [3][5] |

| Methyl Lucidenate F | Tyrosinase Inhibition | 32.23 μM | [6] |

| Methyl Lucidenate Q | Inhibition of EBV-EA Induction | Potent (96-100% inhibition) | [7][8] |

| Methyl Lucidenates | Anti-hyperlipidemic (inhibit adipocyte differentiation) | - | [3][5] |

Integrated In Silico Target Prediction Workflow

To effectively map the target space of a natural product like this compound, a single computational method is often insufficient.[9][10] We propose a consensus-based workflow that integrates multiple state-of-the-art in silico techniques. This approach leverages the strengths of different algorithms—spanning ligand-based, structure-based, and systems biology methods—to generate a high-confidence list of putative targets for subsequent experimental validation.[11]

The core logic of this workflow is to generate predictions from multiple, independent sources and identify the consensus targets. This reduces the likelihood of false positives inherent in any single prediction method.

Detailed Methodologies: In Silico Protocols

Protocol: Reverse Docking

Reverse docking evaluates the binding of a single ligand against a large library of protein structures to identify potential targets.[12][13]

-

Objective: To identify proteins that are sterically and energetically favorable for binding this compound.

-

Software: AutoDock Vina, MGLTools, Python with RDKit library.[14]

-

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem or drawn manually).

-

Convert the 2D structure to a 3D conformer using a chemistry informatics toolkit like RDKit.

-

Perform energy minimization using a force field (e.g., MMFF94).

-

Prepare the ligand PDBQT file using MGLTools, defining rotatable bonds.[14]

-

-

Target Database Preparation:

-

Download a curated set of human protein structures (e.g., from the PDB). A pre-filtered set focusing on druggable proteins is recommended.

-

For each protein, remove water molecules, co-factors, and existing ligands. Add polar hydrogens.

-

Prepare each target protein into a PDBQT file using MGLTools.[14]

-

-

Docking Execution:

-

Define a search space (grid box) for each protein that encompasses the entire protein ("blind docking") or known binding sites.[14]

-

Automate the docking process using a script that iterates through each protein target, running AutoDock Vina with the prepared this compound ligand. Set exhaustiveness to a sufficient value (e.g., 16 or higher) to ensure a thorough search.[14]

-

-

Results Analysis:

-

Rank the protein targets based on the predicted binding affinity (kcal/mol) of the top-scoring pose.

-

Filter the results to retain targets with binding affinities below a certain threshold (e.g., < -7.0 kcal/mol).

-

Visually inspect the top-ranked poses to ensure plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

-

Protocol: Pharmacophore Modeling and Screening

Pharmacophore models represent the essential 3D arrangement of features necessary for biological activity.[15][16]

-

Objective: To identify targets whose binding sites match a pharmacophore model derived from this compound or known active ligands of a target class.

-

Software: Schrödinger Maestro (Phase), MOE, or open-source alternatives like ZINCPharmer.[15][17]

-

Methodology (Structure-Based):

-

Model Generation:

-

Select a high-resolution crystal structure of a potential target protein.

-

Identify the binding site.

-

Generate pharmacophore features (e.g., Hydrogen Bond Donor/Acceptor, Hydrophobic, Aromatic) based on the key interaction points within the binding site.[16][18] This defines the features a ligand must have to bind effectively.

-

-

Ligand Conformer Generation:

-

Generate a library of low-energy 3D conformers for this compound to account for its flexibility.